Elnadipine

calmodulin inhibition phosphodiesterase dual mechanism

Elnadipine is a small-molecule 1,4-dihydropyridine derivative classified as an L-type calcium channel blocker and a nifedipine analog. Unlike standard dihydropyridines that act solely on voltage-gated calcium channels, elnadipine additionally antagonizes calmodulin (CaM)-mediated signaling.

Molecular Formula C19H19Cl2N3O3
Molecular Weight 408.3 g/mol
CAS No. 103946-15-2
Cat. No. B035402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElnadipine
CAS103946-15-2
SynonymsElnadipine
Molecular FormulaC19H19Cl2N3O3
Molecular Weight408.3 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=C(C(=CC=C2)Cl)Cl)C3=NN=CO3
InChIInChI=1S/C19H19Cl2N3O3/c1-9(2)27-19(25)15-11(4)23-10(3)14(18-24-22-8-26-18)16(15)12-6-5-7-13(20)17(12)21/h5-9,16,23H,1-4H3/t16-/m0/s1
InChIKeyDOHODEQEZBYMTK-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Elnadipine (CAS 103946-15-2): Dual Calcium Channel and Calmodulin Antagonist – Sourcing-Relevant Comparative Characteristics


Elnadipine is a small-molecule 1,4-dihydropyridine derivative classified as an L-type calcium channel blocker and a nifedipine analog [1]. Unlike standard dihydropyridines that act solely on voltage-gated calcium channels, elnadipine additionally antagonizes calmodulin (CaM)-mediated signaling [2]. This dual pharmacodynamic profile is rooted in its unique 1,3,4-oxadiazole heterocycle attached at the 5-position of the dihydropyridine ring, a structural feature absent in major clinically used in-class agents such as nifedipine, amlodipine, and nitrendipine [2].

Why Elnadipine Cannot Be Interchanged with Standard Dihydropyridine Calcium Channel Blockers in Experimental Settings


Generic substitution with other dihydropyridines (e.g., nifedipine, amlodipine) introduces significant confounding variables due to major differences in secondary pharmacological activities. Commercially dominant dihydropyridines act predominantly through L-type calcium channel blockade alone, whereas elnadipine exerts a verifiable dual mechanism—high-affinity calcium channel inhibition combined with calmodulin antagonism at therapeutically relevant concentrations [1]. Nifedipine, for instance, requires approximately 10- to 100-fold higher concentrations to achieve the same degree of calmodulin-dependent phosphodiesterase inhibition observed with elnadipine [2]. Moreover, elnadipine's eudismic ratio of 448 indicates pronounced stereoselective interaction with the channel receptor, a property absent in achiral nifedipine and markedly different from the racemic profile of amlodipine [1]. Consequently, replacement of elnadipine with a standard dihydropyridine inevitably alters the experimental readout across both calcium-dependent and calmodulin-dependent pathways.

Elnadipine (103946-15-2) Quantitative Evidence Guide: Comparator-Backed Differentiation Metrics


Calmodulin Antagonism: Elnadipine Demonstrates >10–100-Fold Greater Potency Than Nifedipine in Calmodulin-Stimulated Phosphodiesterase Assays

Elnadipine inhibits calmodulin-stimulated cyclic nucleotide phosphodiesterase with an IC50 within the range of 5×10⁻⁷ M to 4.5×10⁻⁶ M (0.5–4.5 µM), as measured in the CaM-stimulated phosphodiesterase test system [1]. In contrast, nifedipine partially inhibits the same CaM-activated phosphodiesterase activity only at substantially higher concentrations between 1×10⁻⁵ M and 4.4×10⁻⁴ M (10–440 µM) [2]. This represents a 10- to 100-fold potency advantage for elnadipine in this secondary pharmacological parameter. Notably, the calmodulin-inhibitory activity of elnadipine is separated from its calcium-channel-blocking activity by a factor of 10 to 5000 [1], defining a dual pharmacophore mechanism that standard dihydropyridines do not achieve at comparable concentrations.

calmodulin inhibition phosphodiesterase dual mechanism

Calcium Channel Receptor Affinity: Elnadipine Exhibits Up to ~6–8-Fold Higher Affinity Than Nifedipine in 3H-Nitrendipine Binding Displacement Studies

In competitive binding experiments using [³H]nitrendipine on bovine cerebral cortex membranes, elnadipine derivatives display Ki values spanning 2.9×10⁻¹⁰ M to 8.9×10⁻⁸ M (0.29–89 nM), with the unsubstituted parent elnadipine being the most potent calcium channel ligand in the series, exhibiting a Ki in the low nanomolar range near 0.29 nM [1]. Under similar experimental paradigms using [³H]nitrendipine displacement in rat cerebral cortex, nifedipine yields an IC50 of 1.70–2.5 nM [2]. Assuming comparable binding conditions, elnadipine thus achieves approximately 6- to 8-fold greater potency at the dihydropyridine recognition site of L-type calcium channels. The Ki range of elnadipine derivatives also reveals a 308-fold span, indicating steep structure-activity relationships that far exceed the affinity spread seen in the nifedipine-series compounds.

calcium channel binding 3H-nitrendipine displacement receptor affinity

Stereoselectivity: Elnadipine's Eudismic Ratio of 448 Highlights a Pronounced Enantiomer-Dependent Calcium Channel Interaction Unmatched by Achiral Dihydropyridines

Elnadipine exhibits a eudismic ratio of 448 in calcium channel binding, indicating that one enantiomer possesses significantly higher affinity for the L-type calcium channel compared to the other [1]. This ratio is derived directly from competition experiments using [³H]nitrendipine and represents a pronounced stereochemical dependence of receptor interaction. In comparison, nifedipine is an achiral molecule that cannot engage stereoselective ligand-receptor interactions [2]. Amlodipine, another chiral dihydropyridine, has been reported to show up to a 1000-fold affinity difference between its enantiomers, but in that case the property is known and the pure S-enantiomer is commercially available [3]. For elnadipine, the high eudismic ratio highlights the critical need to define enantiomeric purity when sourcing this compound, as minor enantiomeric impurities would drastically alter pharmacological effects, making elnadipine a particularly valuable tool for probing stereochemical requirements in calcium channel modulation.

eudismic ratio stereoselectivity enantiomer pharmacology

Unique Oxadiazole Pharmacophore: Elnadipine's 1,3,4-Oxadiazole Ring Confers Concomitant Calcium- and Calmodulin-Antagonistic Activity Not Present in Standard Dihydropyridines

Elnadipine carries a 1,3,4-oxadiazole moiety fused at the 5-position of the dihydropyridine ring, a structural feature that is absent in widely used dihydropyridine calcium channel blockers such as nifedipine (nitrophenyl), nitrendipine (nitrophenyl), amlodipine (aminoethoxymethyl side chain), and felodipine (dichlorophenyl, methyl ester) [1]. The SAR analysis of elnadipine derivatives explicitly demonstrates that the 1,3,4-oxadiazole substitution pattern is superior to the 1,2,4-oxadiazole isostere in achieving both high calcium channel binding potency and calmodulin antagonism [2]. Furthermore, lipophilic substituents on the oxadiazole ring modulate the balance between calcium-channel antagonism and calmodulin antagonism, with the unsubstituted elnadipine exhibiting the strongest calcium channel affinity and the weakest calmodulin antagonism among the derivative series [2]. This oxadiazole-based pharmacophore represents a distinct chemical scaffold not duplicated by any currently marketed dihydropyridine agent.

1,3,4-oxadiazole pharmacophore structural class differentiation

Elnadipine (103946-15-2) Evidence-Backed Research and Industrial Applications


In Vitro Dual-Antagonism Pharmacology: Simultaneous Blockade of L-Type Calcium Channels and Calmodulin-Dependent Signaling

Based on the demonstrated calmodulin-antagonistic activity at low micromolar concentrations (IC50 0.5–4.5 µM) [1] and high-affinity calcium channel binding (Ki ~0.29 nM) [2], elnadipine is uniquely suited for experimental paradigms that require simultaneous interrogation of calcium influx pathways and calmodulin-dependent downstream effectors (e.g., CaM-stimulated phosphodiesterases, CaM kinase cascades). Standard DHPs such as nifedipine cannot replicate this dual profile because their calmodulin inhibition occurs only at ≥10 µM [3].

Stereochemical Pharmacology Studies of Chiral Calcium Channel Blockers

Elnadipine's eudismic ratio of 448 [2] makes it an ideal probe compound for investigations of stereoselective ligand-receptor interactions at L-type calcium channels. Unlike achiral nifedipine, elnadipine allows researchers to isolate the contribution of individual enantiomers to channel blockade, provided that enantiomerically pure samples are procured. This scenario is relevant to structural biology efforts aimed at resolving the binding mode of chiral dihydropyridines.

Medicinal Chemistry Lead Expansion Based on Oxadiazole-Dihydropyridine Hybrid Scaffolds

The presence of the 1,3,4-oxadiazole substituent distinguishes elnadipine from all clinically established dihydropyridines [2]. This structural feature can serve as a starting point for medicinal chemistry campaigns that seek to derive novel antihypertensive or vasodilatory agents with built-in calmodulin-modulatory properties. Procurement of elnadipine enables SAR exploration around the oxadiazole moiety while retaining the dihydropyridine calcium channel recognition element.

Calmodulin-Inhibitor Screening Panels and Assay Development

Given its confirmed calmodulin-antagonistic activity at concentrations well below those required by nifedipine [1][3], elnadipine is appropriate as a reference compound in calmodulin inhibitor screening cascades. It provides a chemically tractable, synthetic dihydropyridine positive control that can be used alongside prototypical calmodulin antagonists such as W-7 or calmidazolium, offering researchers a distinct chemotype for cross-validation of screening hits.

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